6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)quinoline-4-carboxylic acid
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Overview
Description
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)quinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of the amino group with the Fmoc group, followed by the introduction of the quinoline moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the synthesis and ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form different quinoline derivatives, depending on the reducing agents used.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: The removal of the Fmoc group is typically achieved using piperidine in a suitable solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides stability and protection during synthesis, while the quinoline moiety can interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
- (S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- (S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-({[(S)-5-(tert-butoxy)-5-oxo-4-palmitamidopentanamido]hexanoic acid
Uniqueness
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)quinoline-4-carboxylic acid is unique due to its quinoline core structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required. The presence of the Fmoc group also allows for easy removal and further functionalization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
2243504-65-4 |
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Molecular Formula |
C25H18N2O4 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C25H18N2O4/c28-24(29)20-11-12-26-23-10-9-15(13-21(20)23)27-25(30)31-14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-13,22H,14H2,(H,27,30)(H,28,29) |
InChI Key |
WJDWBSLMDRQQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=CN=C5C=C4)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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